molecular formula C9H15ClN2 B13170563 3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole

3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole

Cat. No.: B13170563
M. Wt: 186.68 g/mol
InChI Key: OSNIOPHDFLCPPH-UHFFFAOYSA-N
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Description

3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a 3-chloro-2,2-dimethylpropyl group attached to the third position of the pyrazole ring and a methyl group at the first position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole typically involves the reaction of 3-chloro-2,2-dimethylpropyl bromide with 1-methylpyrazole. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are employed to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom in the 3-chloro-2,2-dimethylpropyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding reduced forms, such as alcohols or amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, and sodium methoxide are commonly used under mild to moderate heating conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and ethers.

    Oxidation: Products include ketones, aldehydes, and carboxylic acids.

    Reduction: Products include alcohols and amines.

Scientific Research Applications

3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties.

Comparison with Similar Compounds

Similar Compounds

    3-(3-chloro-2,2-dimethylpropyl)-1H-pyrazole: Lacks the methyl group at the first position.

    3-(3-chloro-2,2-dimethylpropyl)-1-phenyl-1H-pyrazole: Contains a phenyl group instead of a methyl group at the first position.

    3-(3-chloro-2,2-dimethylpropyl)-1-ethyl-1H-pyrazole: Contains an ethyl group instead of a methyl group at the first position.

Uniqueness

3-(3-chloro-2,2-dimethylpropyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H15ClN2

Molecular Weight

186.68 g/mol

IUPAC Name

3-(3-chloro-2,2-dimethylpropyl)-1-methylpyrazole

InChI

InChI=1S/C9H15ClN2/c1-9(2,7-10)6-8-4-5-12(3)11-8/h4-5H,6-7H2,1-3H3

InChI Key

OSNIOPHDFLCPPH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1=NN(C=C1)C)CCl

Origin of Product

United States

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